molecular formula C12H9BrF2N2O3S B1373952 N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide CAS No. 1086063-46-8

N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide

Cat. No. B1373952
Key on ui cas rn: 1086063-46-8
M. Wt: 379.18 g/mol
InChI Key: KOPZSDXCMOPQKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08633187B2

Procedure details

A slurry of 6-bromo-4-(4-pyridazinyl)quinoline (4.8 g, 16.78 mmol), bis(pinacolato)diboron (4.69 g, 18.45 mmol), PdCl2(dppf)-CH2Cl2 (530 mg, 0.649 mmol) and potassium acetate (3.29 g, 33.6 mmol) in anhydrous 1,4-dioxane (120 ml) was heated at 100° C. for 3 h. The complete disappearance of the starting bromide was observed by LCMS. The reaction was then treated with N-[5-bromo-2-(methyloxy)-3-pyridinyl]-2,4-difluorobenzenesulfonamide (6.68 g, 17.61 mmol) and another portion of PdCl2(dppf)-CH2Cl2 (550 mg, 0.673 mmol), then heated at 110° C. for 16 h. The reaction was allowed to cool to room temperature, filtered, and concentrated. Purification of the residue by chromatography (Analogix; 5% MeOH/5% CH2Cl2/90% EtOAC) gave 6.5 g (76%) desired product. MS (ES)+ m/e 505.9 [M+H]+.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
4.69 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
3.29 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
530 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.68 g
Type
reactant
Reaction Step Three
Quantity
550 mg
Type
catalyst
Reaction Step Four
Yield
76%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[C:5]2[C:12]1[CH:17]=[CH:16][N:15]=[N:14][CH:13]=1.B1(B2OC(C)(C)C(C)(C)O2)OC(C)(C)C(C)(C)O1.C([O-])(=O)C.[K+].[Br-].Br[C:43]1[CH:44]=[C:45]([NH:51][S:52]([C:55]2[CH:60]=[CH:59][C:58]([F:61])=[CH:57][C:56]=2[F:62])(=[O:54])=[O:53])[C:46]([O:49][CH3:50])=[N:47][CH:48]=1>O1CCOCC1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(Cl)Cl>[F:62][C:56]1[CH:57]=[C:58]([F:61])[CH:59]=[CH:60][C:55]=1[S:52]([NH:51][C:45]1[C:46]([O:49][CH3:50])=[N:47][CH:48]=[C:43]([C:2]2[CH:3]=[C:4]3[C:9](=[CH:10][CH:11]=2)[N:8]=[CH:7][CH:6]=[C:5]3[C:12]2[CH:17]=[CH:16][N:15]=[N:14][CH:13]=2)[CH:44]=1)(=[O:54])=[O:53] |f:2.3,7.8.9.10.11|

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
BrC=1C=C2C(=CC=NC2=CC1)C1=CN=NC=C1
Name
Quantity
4.69 g
Type
reactant
Smiles
B1(OC(C(O1)(C)C)(C)C)B2OC(C(O2)(C)C)(C)C
Name
potassium acetate
Quantity
3.29 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
120 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
530 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-]
Step Three
Name
Quantity
6.68 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)OC)NS(=O)(=O)C1=C(C=C(C=C1)F)F
Step Four
Name
Quantity
550 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification of the residue by chromatography (Analogix; 5% MeOH/5% CH2Cl2/90% EtOAC)

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)F)S(=O)(=O)NC=1C(=NC=C(C1)C=1C=C2C(=CC=NC2=CC1)C1=CN=NC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.